Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside
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Overview
Description
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside is a chemical compound that belongs to the class of thioglycosides. It is an oligosaccharide that can be used as a building block for polysaccharides and saccharides . This compound is typically used in high purity and in custom synthesis . It has a molecular formula of C10H19NO5S and a molar mass of 265.33 g/mol .
Preparation Methods
The synthesis of Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside involves several steps. One common method includes the reaction of 2-acetamido-2-deoxy-D-glucose with ethyl thiol under specific conditions to form the desired thioglycoside . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form the corresponding thiol derivative.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside is extensively employed in the biomedical sector. It is a potent instrument for probing the intricate enzymatic mechanisms inherent in glycoproteins and glycolipids. Its applications span diverse research domains, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and polysaccharides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Industry: Utilized in the production of glycosylated products and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism by which Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside exerts its effects involves its interaction with specific enzymes and proteins. It acts as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of glycoproteins and glycolipids. The molecular targets include various glycosyltransferases and glycosidases, which are involved in the biosynthesis and degradation of glycoconjugates. The pathways affected by this compound are crucial for cellular communication, signaling, and metabolism.
Comparison with Similar Compounds
Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside can be compared with other similar compounds such as:
2-Acetamido-2-deoxy-b-D-glucopyranose: This compound is structurally similar but lacks the thiol group, making it less reactive in certain chemical reactions.
N-Acetyl-D-glucosamine: Another related compound that is widely used in biochemical research but does not contain the ethyl thiol group.
1-Thio-b-D-glucose sodium salt: Similar in having a thiol group but differs in the presence of a sodium salt, which affects its solubility and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
N-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKHCZSFYJVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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